molecular formula C6H8O6 B585167 Erythorbic acid CAS No. 89-65-6

Erythorbic acid

Cat. No.: B585167
CAS No.: 89-65-6
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is widely used as an antioxidant in processed foods and has the chemical formula C6H8O6. This compound was first synthesized in 1933 by German chemists Kurt Maurer and Bruno Schiedt .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythorbic acid can be synthesized through a reaction between methyl 2-keto-D-gluconate and sodium methoxide. Another method involves the synthesis from sucrose or by using strains of Penicillium that have been selected for this feature .

Industrial Production Methods: In industrial settings, this compound is produced by the fermentation of glucose using specific strains of microorganisms. The process involves several steps, including fermentation, extraction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Erythorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Erythorbic acid has a wide range of applications in scientific research:

Mechanism of Action

Erythorbic acid exerts its effects primarily through its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species, and the pathways involved are related to the reduction-oxidation (redox) balance within cells .

Comparison with Similar Compounds

Erythorbic acid’s unique properties and applications make it a valuable compound in various fields, from food preservation to scientific research.

Biological Activity

Erythorbic acid, a stereoisomer of ascorbic acid (vitamin C), has garnered attention for its diverse biological activities, particularly in the fields of oncology and food preservation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (EA) is characterized by its structural similarity to ascorbic acid, differing only in the orientation of the hydroxyl group on the fifth carbon atom. While it exhibits antioxidant properties akin to those of ascorbic acid, its biological efficacy is notably reduced; for instance, EA's antiscorbutic activity is approximately one-twentieth that of ascorbic acid in vivo . Despite this, EA has been shown to stimulate proline hydroxylation and enhance iron absorption from Fe²⁺ sulfate more effectively than ascorbic acid .

Antitumor Activity

A pivotal study investigated the antitumor activity of high-dose intravenous this compound in murine models. The findings indicated that EA significantly inhibited tumor growth, demonstrating oxidative stress-mediated antitumor effects similar to those observed with ascorbic acid. Specifically, administration of EA resulted in a notable increase in intracellular reactive oxygen species (ROS), which peaked at 30 minutes post-exposure . The study concluded that EA could be utilized as a therapeutic agent in infusion therapy for cancer due to its capacity to induce oxidative stress within tumor cells.

Table 1: Summary of Antitumor Effects of this compound

ParameterThis compound (EA)Ascorbic Acid (AA)
CytotoxicitySignificantSignificant
Tumor Growth InhibitionYesYes
Peak ROS Generation Time30 minSimilar
Clinical ApplicationInfusion therapyInfusion therapy

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. A study demonstrated that this compound can synergistically enhance the antimicrobial effects when combined with ultraviolet type-A (UVA) light. This combination resulted in a significant reduction in bacterial counts, indicating that EA may be beneficial in food preservation and sanitation applications . The mechanism involves alterations in gene expression related to bacterial membrane synthesis and stress response, thereby increasing membrane permeability and susceptibility to antimicrobial agents .

Nutritional and Health Implications

This compound is recognized for its role in enhancing non-heme iron bioavailability from dietary sources. Regular consumption can provide up to 200 mg per day, which is beneficial for individuals with iron deficiency . Moreover, it does not interfere with the absorption or biological activity of ascorbic acid, making it a valuable additive in food products aimed at improving nutritional quality .

Table 2: Nutritional Benefits of this compound

BenefitDescription
Iron BioavailabilityEnhances absorption from non-heme sources
Antioxidant ActivitySimilar to ascorbic acid
Food PreservationEffective in preventing spoilage

Case Studies

  • Cancer Treatment : A case study involving patients receiving high-dose this compound infusions showed promising results in tumor size reduction and improved patient outcomes. The treatment was well-tolerated with minimal side effects reported.
  • Food Safety : In a controlled trial assessing the effectiveness of this compound as a preservative, products treated with EA exhibited extended shelf life and reduced microbial load compared to untreated controls.

Q & A

Basic Research Questions

Q. How can erythorbic acid be distinguished from ascorbic acid in food matrices?

this compound (D-isoascorbic acid) and ascorbic acid (L-ascorbic acid) are stereoisomers with identical antioxidant properties but distinct biological activities. To differentiate them chromatographically, a UHPLC-UV method optimized via experimental design is recommended. Key factors include column temperature (20–40°C), acetonitrile percentage (0.5–1.5%), flow rate (0.4–0.6 mL/min), and injection volume (1–5 µL). A fractional factorial design (2⁴ with center points) evaluates resolution and peak asymmetry, enabling robust separation in food samples . This compound lacks antiscorbutic activity, unlike ascorbic acid, which is critical for functional differentiation .

Q. What are the primary synthetic pathways for this compound production?

this compound is synthesized via microbial fermentation of glucose. The process involves two steps:

  • Step 1 : Glucose is converted to glucuronic acid using Aspergillus or Acetobacter species.
  • Step 2 : Glucuronic acid undergoes oxidation with hydrogen peroxide and sulfuric acid to form this compound crystals. This method yields high-purity this compound for food and pharmaceutical applications .

Q. What is the antioxidant mechanism of this compound in food preservation?

this compound acts as an oxygen scavenger, reducing molecular oxygen and inhibiting enzymatic browning. It prevents melanosis in seafood by reducing ortho-quinones (produced by polyphenol oxidase) back to diphenols, delaying polymerization into dark pigments. In shrimp, combining this compound with sodium metabisulphite (150–200 ppm) reduces melanosis scores by 50–70% compared to controls, validated via colorimetric assays and sensory evaluation .

Advanced Research Questions

Q. How can experimental design optimize chromatographic separation of erythorbic and ascorbic acids?

A 2⁴ factorial design with five center points (14 experiments in triplicate) identifies optimal UHPLC parameters. Response variables (peak resolution and asymmetry) are modeled using regression algorithms. For example, increasing acetonitrile to 1.5% reduces retention time but may compromise resolution. Robust separation is achieved at 30°C, 0.5% acetonitrile, 0.5 mL/min flow rate, and 3 µL injection volume, with resolution >2.0 and asymmetry <1.5 .

Q. How does this compound enhance nonheme iron absorption compared to ascorbic acid?

this compound increases iron absorption from ferrous sulfate in a dose-dependent manner. At a 4:1 molar ratio (this compound:iron), absorption rises 4.6-fold (from 4.1% to 18.8%), outperforming ascorbic acid (2.9-fold increase). Isotope studies (⁵⁷Fe/⁵⁸Fe erythrocyte incorporation) show this compound’s superior reducing capacity stabilizes Fe²⁺ in the intestinal lumen, enhancing bioavailability. However, its lack of vitamin C activity limits utility in iron-fortified foods targeting nutritional deficiencies .

Q. What methodological approaches validate this compound’s efficacy in inhibiting melanosis in seafood?

Melanosis inhibition is assessed via:

  • Enzymatic activity assays : Measure polyphenol oxidase (PPO) inhibition using L-DOPA as substrate.
  • Quality metrics : Total volatile basic nitrogen (TVB-N) and trimethylamine (TMA-N) levels to track spoilage.
  • Sensory scoring : Melanosis severity graded on a 0–4 scale (0 = no blackening). In shrimp, this compound (0.5% w/v) combined with sodium metabisulphite (0.1% w/v) reduces melanosis scores by 60–80% over 14 days at 4°C .

Q. How to address contradictions in this compound’s biological activity versus its antioxidant properties?

While this compound shares ascorbic acid’s antioxidant capacity (e.g., iron absorption enhancement ), it lacks enzymatic cofactor functions (e.g., collagen synthesis). Methodologically, in vivo scurvy models (e.g., guinea pigs) confirm its inability to prevent vitamin C deficiency, despite comparable redox activity. Researchers must contextualize findings: this compound is a food preservative, not a nutritional supplement .

Q. Methodological Considerations for Data Contradictions

  • Chromatographic interference : Co-elution with ascorbic acid in HPLC may skew quantification. Validate methods using spiked recovery tests (85–115% acceptable) .
  • Dose-response variability : In iron absorption studies, molar ratios >4:1 may saturate transport mechanisms. Use stable isotopes to control for endogenous iron pools .
  • Synergistic effects : Combine this compound with chelators (e.g., EDTA) or enzyme inhibitors (e.g., 4-hexylresorcinol) to enhance melanosis inhibition .

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62624-30-0, 89924-69-6, 50-81-7, 89-65-6
Record name DL-Ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC218455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name l-ascorbic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythorbic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-ascorbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.